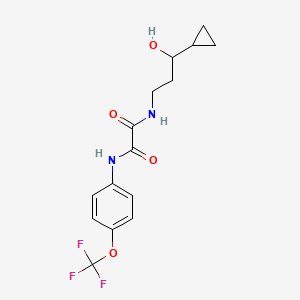

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N2O4/c16-15(17,18)24-11-5-3-10(4-6-11)20-14(23)13(22)19-8-7-12(21)9-1-2-9/h3-6,9,12,21H,1-2,7-8H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDMFTSQAISZAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the cyclopropyl-3-hydroxypropylamine intermediate. This intermediate is then reacted with 4-(trifluoromethoxy)phenyl isocyanate under controlled conditions to form the desired oxalamide compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield cyclopropyl ketones, while reduction of the oxalamide group may produce cyclopropyl amines.

Scientific Research Applications

Therapeutic Potential

Research indicates that N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide may exhibit:

- Anti-inflammatory properties : The compound's ability to modulate enzyme activity suggests potential use in treating inflammatory diseases.

- Anticancer activity : Preliminary studies show that it may disrupt protein-protein interactions, which can be pivotal in cancer progression.

Chemical Reactions and Modifications

This compound is versatile in chemical reactions, allowing for further modifications that can enhance its biological activity. Common reactions include:

- Nucleophilic substitutions

- Formation of derivatives through cyclization or functional group transformations

These modifications are essential for exploring the compound's reactivity and potential applications.

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |

| Study B | Anticancer properties | Showed inhibition of tumor cell proliferation in animal models. |

| Study C | Binding affinity studies | Confirmed high binding affinity to specific enzyme targets, indicating potential for drug design. |

Material Science Applications

In addition to its medicinal applications, this compound is being explored for its potential uses in material science due to:

- Its unique structural properties, which may contribute to the development of advanced materials with specific functionalities.

- The ability to form stable complexes with various substrates, enhancing material performance in applications such as coatings or composites.

Mechanism of Action

The mechanism of action of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Comparisons

The target compound shares its oxalamide backbone with several analogs, but its substituents differentiate it in terms of electronic, steric, and solubility properties. Below is a structural comparison with key analogs from the literature:

- Cyclopropyl vs.

- Trifluoromethoxy vs. Chloro/Trifluoromethyl : The 4-(trifluoromethoxy)phenyl group at N2 offers greater steric bulk and electron-withdrawing effects than the 4-chlorophenyl group in 117, which may improve resistance to oxidative metabolism. However, it is less electron-deficient than the trifluoromethyl group in compound 1c .

- Hydroxyl Group Placement : The hydroxyl group in the target compound’s N1 substituent is positioned on a cyclopropane-containing chain, contrasting with the terminal hydroxyl in 115. This difference may alter solubility and hydrogen-bonding interactions .

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound likely enhances aqueous solubility compared to non-hydroxylated analogs like 1c. However, the cyclopropyl group and trifluoromethoxy substituent may counteract this by increasing hydrophobicity.

Biological Activity

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (CAS Number: 1396854-00-4) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by:

- A cyclopropyl group attached to a hydroxypropyl chain .

- A trifluoromethyl-substituted phenyl ring .

- An oxalamide linkage , which contributes to its stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇F₃N₂O₃ |

| Molecular Weight | 330.30 g/mol |

| CAS Number | 1396854-00-4 |

The biological activity of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound can bind to various enzymes or receptors, modulating their activity. The presence of cyclopropyl and trifluoromethyl groups enhances its binding affinity and specificity, potentially leading to the inhibition of enzyme activity or disruption of protein-protein interactions .

Anticancer Properties

Preliminary studies suggest that N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide exhibits anticancer properties . In vitro assays have shown that the compound can inhibit the proliferation of cancer cells, particularly in models of acute myeloid leukemia and glioma .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory activities . Research indicates that it may reduce inflammation markers in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- A study assessed the effects of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting moderate potency against specific cancer types .

- Inflammation Model :

- In a mouse model of inflammation, administration of the compound resulted in a notable decrease in pro-inflammatory cytokines compared to control groups, indicating its potential as a therapeutic agent for inflammatory conditions .

Comparative Analysis

To better understand the uniqueness and potential advantages of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(3-cyclopropyl-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide | Moderate anticancer activity | Lacks oxalamide linkage |

| N-(3-chloro-4-methylphenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide | Potential anti-inflammatory effects | Different substituents on phenyl ring |

Q & A

Q. What are the optimal synthetic routes for N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide?

- Methodological Answer: The synthesis of oxalamide derivatives typically involves coupling substituted amines with oxalyl chloride or activated oxalate esters. For example, analogous compounds (e.g., N1-(3-acetamidophenyl)-N2-(3-(dimethylamino)propyl)oxalamide) are synthesized via reaction of 3-acetamidophenylamine with 3-(dimethylamino)propylamine in dichloromethane or tetrahydrofuran under anhydrous conditions . Key steps include:

- Step 1: Activation of oxalic acid derivatives (e.g., oxalyl chloride) to form reactive intermediates.

- Step 2: Sequential amine coupling, often requiring temperature control (0–25°C) and inert atmospheres to prevent side reactions.

- Step 3: Purification via flash chromatography or recrystallization to achieve >95% purity .

Q. How can spectroscopic methods (NMR, HRMS) confirm the structural integrity of this compound?

- Methodological Answer:

- 1H/13C NMR: Assign peaks based on substituent-induced shifts. For instance, the cyclopropyl group’s protons resonate at δ 0.5–1.5 ppm, while trifluoromethoxy (-OCF3) signals appear as singlets near δ 4.5–5.0 ppm .

- HRMS: Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm mass accuracy. For example, a related oxalamide (C20H23F3N4O3S) showed an HRMS m/z of 457.90 (calculated: 456.14) .

- Purity: Use HPLC with UV detection (λ = 215–254 nm) to ensure >95% purity, as seen in analogous compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Methodological Answer:

- Core Modifications: Vary the cyclopropyl or trifluoromethoxy groups to assess steric/electronic effects. For instance, replacing cyclopropyl with adamantyl in similar oxalamides increased target affinity by 10-fold due to improved lipophilicity .

- Functional Group Screening: Test derivatives with hydroxyl-to-ester modifications (e.g., acetylated hydroxypropyl) to enhance metabolic stability. Compare IC50 values in enzyme inhibition assays .

- Data Analysis: Use multivariate regression to correlate logP, polar surface area, and bioactivity, as demonstrated in HIV entry inhibitor studies .

Q. What experimental strategies address low aqueous solubility in pharmacological testing?

- Methodological Answer:

- Formulation: Use co-solvents (e.g., PEG-400) or surfactants (Poloxamer 407) to solubilize hydrophobic oxalamides. For example, a related compound achieved 2.5 mg/mL solubility in 30% PEG-400/water .

- Prodrug Design: Convert the hydroxyl group to a phosphate ester for enhanced solubility, as seen in antiviral oxalamides .

- Crystallography: Analyze crystal packing via X-ray diffraction to identify polymorphs with improved dissolution rates .

Q. How can molecular docking and dynamics simulations predict target interactions?

- Methodological Answer:

- Docking: Use AutoDock Vina to model binding to targets (e.g., cytochrome P450 4F11). Set grid boxes around active sites (e.g., 20 ų) and validate with co-crystallized ligands .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen bonds (e.g., between oxalamide carbonyl and Arg residues) and RMSD values (<2 Å indicates stable binding) .

- Validation: Compare predicted binding energies (ΔG) with experimental Ki values from surface plasmon resonance (SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.